"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" synthesis pathway
"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
Introduction
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a central imidazole core. This core is substituted at the C2 position with a non-aromatic, saturated oxane (tetrahydropyran) ring and at the C4 position with a methyl ester functional group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antifungals, antibiotics, and antihypertensive agents.[1][2][3][4] The specific combination of the lipophilic oxane ring and the hydrogen-bonding capable ester group makes this particular molecule a valuable building block for library synthesis and a target of interest in drug discovery programs.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The target molecule, a 2,4-disubstituted imidazole, can be deconstructed by considering established imidazole ring-forming reactions. The most reliable and regioselective approach for this substitution pattern is the condensation of an α-haloketone with an amidine, a variation of the Hantzsch imidazole synthesis.
This disconnection strategy breaks the imidazole ring across the N1-C5 and C2-N3 bonds, identifying two key synthons: tetrahydropyran-4-carboximidamide (the amidine) and a 3-oxo-2-halopropanoate derivative (the α-haloketone). This pathway is advantageous due to the predictable cyclization and the commercial availability of the precursors required for these key intermediates.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-step process, commencing from readily available starting materials. The pathway focuses on the preparation of the key amidine and α-haloketone intermediates, followed by their final condensation to yield the target compound.
Caption: Overall three-step synthetic pathway.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of Tetrahydropyran-4-carboximidamide Hydrochloride
This synthesis utilizes the classic Pinner reaction, which converts a nitrile into an imidate, followed by aminolysis to form the desired amidine.[5]
Step 1A: Formation of Ethyl tetrahydropyran-4-carbimidate hydrochloride
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Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube outlet.
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Reagents: Charge the flask with tetrahydropyran-4-carbonitrile (11.1 g, 100 mmol) and anhydrous ethanol (50 mL).
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Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the gas addition until the solution is saturated and a precipitate begins to form (approx. 2-3 hours).
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Work-up: Seal the flask and store it at 4°C overnight to allow for complete precipitation. Collect the white solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 1B: Conversion to Tetrahydropyran-4-carboximidamide hydrochloride
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Setup: Suspend the crude imidate hydrochloride from the previous step in anhydrous ethanol (100 mL) in a sealed pressure-rated vessel.
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Reaction: Cool the suspension to -10°C and add a solution of ammonia in ethanol (approx. 2 M) in slight excess (110 mmol). Seal the vessel and stir the mixture at room temperature for 24 hours.
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Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove any unreacted starting material, filter, and dry under vacuum to yield the amidine hydrochloride as a white crystalline solid.
Part 2: Synthesis of Methyl 3-bromo-2-oxopropanoate
This procedure involves the α-bromination of a β-ketoester precursor, a standard transformation in organic synthesis.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes).
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Reagents: Dissolve methyl pyruvate (10.2 g, 100 mmol) in glacial acetic acid (50 mL).
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Reaction: Add a catalytic amount of 33% HBr in acetic acid (2-3 drops). From the dropping funnel, add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature at 20-25°C.
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Work-up: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Pour the mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Part 3: Cyclocondensation to form Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
This final step is the core cyclization reaction that builds the imidazole ring.[5]
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Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: To a solution of tetrahydropyran-4-carboximidamide hydrochloride (16.4 g, 100 mmol) in ethanol (100 mL), add sodium bicarbonate (16.8 g, 200 mmol) to neutralize the acid and liberate the free amidine.
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Reaction: Add the crude methyl 3-bromo-2-oxopropanoate (approx. 100 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
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Purification: Purify the residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to isolate the final product.
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Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectra would show characteristic peaks for the imidazole ring protons, the oxane ring protons, and the methyl ester group.[6]
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Tetrahydropyran-4-carbonitrile | C₆H₉NO | 111.14 | Starting Material |
| Methyl Pyruvate | C₄H₆O₃ | 102.09 | Starting Material |
| Tetrahydropyran-4-carboximidamide HCl | C₆H₁₃ClN₂O | 164.63 | Intermediate |
| Methyl 3-bromo-2-oxopropanoate | C₄H₅BrO₃ | 181.00 | Intermediate |
| Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate | C₁₀H₁₄N₂O₃ | 210.23 | Final Product |
Conclusion
The described three-step synthesis provides a reliable and scalable route to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. By leveraging the well-established Pinner reaction for amidine synthesis and a classic Hantzsch-type cyclocondensation, this pathway offers high regiocontrol and utilizes readily accessible starting materials. The detailed protocols and strategic rationale serve as a practical guide for researchers in synthetic and medicinal chemistry, facilitating the production of this valuable heterocyclic building block for further research and development.
References
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
- Wikipedia. (n.d.). Imidazole. Wikipedia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
- CUTM Courseware. (n.d.). imidazole.pdf. CUTM Courseware.
- Venkatesh, P. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ResearchGate.
- ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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